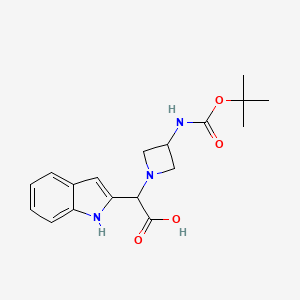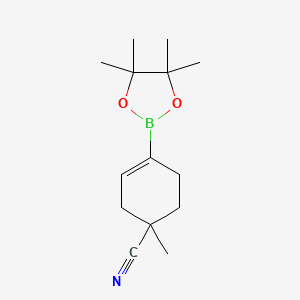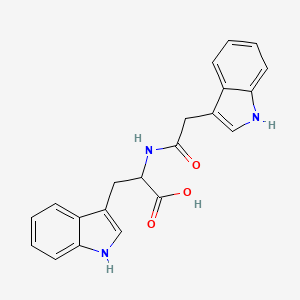![molecular formula C7H3Cl2N3 B12976657 2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
2,7-Dichloropyrido[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the pyrido[3,2-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloropyrido[3,2-d]pyrimidine typically involves the selective chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method is the palladium-catalyzed dechlorination of 2,4,7-trichloropyrido[3,2-d]pyrimidine at the C-4 position . This reaction is carried out under controlled conditions to ensure the selective removal of the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using appropriate chlorinating agents and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
2,7-Dichloropyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used.
Oxidation: Oxidizing agents like oxone are used in solvents like dimethylformamide (DMF) at room temperature.
Reduction: Reducing agents like sodium borohydride are used in solvents like ethanol or methanol under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, which can have different biological activities and applications .
科学研究应用
作用机制
The mechanism of action of 2,7-Dichloropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell signaling pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to its molecular targets .
相似化合物的比较
2,7-Dichloropyrido[3,2-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but with chlorine atoms at the 2nd and 4th positions.
Pyrido[2,3-d]pyrimidine: A related compound with different substitution patterns and biological activities.
Pyrimidino[4,5-d][1,3]oxazine: A fused heterocyclic compound with a pyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C7H3Cl2N3 |
|---|---|
分子量 |
200.02 g/mol |
IUPAC 名称 |
2,7-dichloropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H |
InChI 键 |
BEBLWEIRQBXYAB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=CN=C(N=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)






![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)

![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)


